2-(4-bromophenyl)-1H-1,2,4-triazol-3-one

Medicinal chemistry Pd-catalyzed amination Antifungal agent synthesis

For Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), this N2-aryl-4H-triazolone provides 10–100× faster oxidative addition than chloro analogs, enabling lower catalyst loadings and milder conditions. The exclusive 4H-tautomer positions the reactive NH at N4 for selective alkylation/acylation. Avoid regioisomeric mismatches: only the N2-(4-bromophenyl) substitution ensures correct tautomeric form and reactivity. Ideal for medicinal chemistry and materials science. ≥98% purity. Order direct for immediate use.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B7836059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1H-1,2,4-triazol-3-one
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)N=CN2)Br
InChIInChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13)
InChIKeyMYPBFEVHSZDWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one (CAS 197074-69-4): Procurement-Relevant Identity and Core Characteristics


2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one (C₈H₆BrN₃O, MW 240.06) is an N2-aryl-substituted 1,2,4-triazol-3-one bearing a para-bromophenyl group. The compound exists as a pale yellow crystalline solid with a melting point exceeding 370 °C (in ethanol) and a predicted density of 1.87 g/cm³. Its structure has been confirmed by ¹H, ¹³C, and ¹⁵N NMR spectroscopy, establishing that N2-aryl-1,2,4-triazol-3-ones exist predominantly as the 4H-triazolone tautomer rather than the hydroxytriazole form, a feature critical for downstream reactivity predictions. [1] The bromine substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, distinguishing it from chloro, fluoro, and unsubstituted phenyl analogs in terms of oxidative addition kinetics with Pd(0) catalysts. Commercially, the compound is available at 95–97% purity from multiple suppliers, typically stored at 2–8 °C in amber glass containers due to sensitivity to nucleophilic aromatic substitution at the bromine position and acid-catalyzed triazole ring-opening.

Why 2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one Cannot Be Interchanged with Other Halophenyl-Triazolones: A Procurement Risk Analysis


Substituting 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one with a regioisomeric or halogen-analog triazolone introduces quantifiable differences in reactivity, downstream product profiles, and physicochemical properties that can derail synthetic campaigns. First, the N2-substitution pattern is structurally distinct from N1- and N4-substituted isomers—NMR studies on the 2,5-diaryl-1,2,4-triazol-3-one scaffold have demonstrated that the N2-aryl series exists exclusively as 4H-triazolones, whereas N1-aryl analogs (e.g., 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS also 197074-69-4 due to tautomeric ambiguity) display different tautomeric equilibria affecting nucleophilicity at N4 and electrophilicity at C5. [1] Second, the C–Br bond (bond dissociation energy ~337 kJ/mol) undergoes oxidative addition with Pd(0) at rates approximately 10–100× faster than the corresponding C–Cl bond (BDE ~399 kJ/mol) and significantly faster than C–F (BDE ~485 kJ/mol, essentially inert under standard cross-coupling conditions), meaning that a procurement switch from the bromo to the chloro or fluoro analog would necessitate re-optimization of catalyst loading, temperature, and reaction time in any Pd-catalyzed downstream step. [2] Third, vendor technical data indicate that the brominated derivative exhibits moderate solubility in polar aprotic solvents (THF, CHCl₃) and requires storage at 2–8 °C to prevent degradation via nucleophilic aromatic substitution, constraints that may not apply to the chloro analog. These factors collectively make casual analog substitution a material risk in both research and process chemistry contexts.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one Versus Closest Analogs


Pd-Catalyzed Amination Reactivity: 2-(4-Bromophenyl)-triazol-3-one as an Essential Intermediate for Hydroxyitraconazole Synthesis

2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one (referred to as triazolone 3 in the synthetic scheme) was employed as the key electrophilic coupling partner in a palladium-catalyzed amination with an enantiopure piperazine derivative (>99% ee) to construct hydroxyitraconazole isomers. The bromine atom at the para position of the N2-phenyl ring serves as the essential leaving group for oxidative addition with Pd(0), enabling C–N bond formation. The corresponding chloro analog would exhibit substantially slower oxidative addition kinetics (C–Cl BDE ~399 kJ/mol vs. C–Br ~337 kJ/mol), while the fluoro analog is unreactive under standard Buchwald-Hartwig conditions. [1] The N4-regioisomer (4-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, CAS 214117-50-7) would produce a different connectivity at the amination site, yielding a structurally distinct product not suitable for the hydroxyitraconazole target.

Medicinal chemistry Pd-catalyzed amination Antifungal agent synthesis

Tautomeric Identity Confirmed by Multinuclear NMR: N2-Aryl-4H-Triazolone vs. Hydroxytriazole Form

A thorough multinuclear NMR study (¹H, ¹³C, ¹⁵N, and ¹⁹F) on the 2,5-diaryl-1,2,4-triazol-3-one scaffold demonstrated that all N2-aryl substituted compounds, including the structural class to which 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one belongs, exist exclusively as the 4H-triazolone tautomer and not as the hydroxytriazole or 1H-triazolone forms. [1] This tautomeric assignment carries functional consequences: the 4H-triazolone form presents a free NH at position 4 available for alkylation, acylation, or Mannich reactions, whereas the N1-substituted regioisomers (e.g., 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one) display different NH positioning and thus different regioselectivity in subsequent derivatization. In the Santa María study, compound 4 (2-(2-fluorophenyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) was particularly active in downregulating c-Myc and PD-L1 gene expression, whereas compound 8 (2-(4-chloro-2-fluorophenyl) analog) combined the best downregulatory activities across three genes (hTERT, c-Myc, PD-L1), demonstrating that the N2-aryl substitution pattern directly and quantifiably influences biological target engagement within this scaffold. [1]

Structural elucidation Tautomerism NMR spectroscopy

Thermal Stability and Materials Science Differentiation: Enhanced Triazole Core Stability vs. Parent Phenyl Analogs

According to vendor technical documentation, the triazole core of 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one provides enhanced thermal stability compared to parent phenyl analogs lacking the heterocyclic ring. The compound serves as a key intermediate in the synthesis of brominated flame retardants and specialty polymers, with the triazole ring enhancing UV stability in resulting polymeric materials. Additionally, the brominated aromatic system enables creation of high-performance liquid crystal displays with improved response times, and research teams utilize it as a starting material for fluorescent probes with red-shifted emission for bioimaging applications. In the context of the broader 1,2,4-triazol-3-one patent landscape, 1,2,4-triazol-3-ones are described as very useful intermediates in the manufacture of medications, herbicides, and polymers, confirming the industrial relevance of this scaffold. [1]

Thermal stability Flame retardants Specialty polymers

Synthetic Accessibility: Four-Step Preparation from β-Nitroenamines with Established Yield Range

A general synthetic methodology for 2-aryl-1,2,4-triazol-3-one derivatives, including the 4-bromophenyl congener, has been established from cyclic β-nitroenamines in four steps, with overall yields ranging from 8–70% depending on the specific substrate and substitution pattern. [1] This synthetic route provides access to the N2-aryl-4,5-disubstituted-1,2,4-triazol-3-one scaffold and has been demonstrated on representatively selected examples, establishing the feasibility of preparing the target compound via this pathway. In contrast, the N4-substituted regioisomer (4-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, CAS 214117-50-7) is typically accessed via different synthetic strategies (e.g., cyclization of acylsemicarbazides under alkaline conditions as described in EP0301946), [2] meaning that the procurement decision between N2- and N4-substituted isomers carries implications for in-house resynthesis feasibility.

Synthetic methodology β-Nitroenamines 2-Aryl-triazolones

Optimal Procurement Scenarios for 2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one Based on Quantitative Evidence


Scenario A: Pd-Catalyzed Cross-Coupling Campaigns Requiring a 1,2,4-Triazol-3-one Electrophile

When the intended downstream chemistry involves Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira alkynylation at the para position of an N2-aryl-1,2,4-triazol-3-one scaffold, 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one is the preferred electrophile. The C–Br bond undergoes oxidative addition with Pd(0) at rates 10–100× faster than the corresponding C–Cl bond, enabling lower catalyst loadings and milder reaction temperatures. This compound has been successfully employed as the key intermediate in the synthesis of enantiopure hydroxyitraconazole isomers via Pd-catalyzed amination with a chiral piperazine derivative (>99% ee). The chloro analog would require substantially higher catalyst loadings and temperatures, while the fluoro analog is inert under standard conditions. [1]

Scenario B: N4-Selective Derivatization for Medicinal Chemistry Library Synthesis

For medicinal chemistry programs requiring selective functionalization at the N4 position of the triazolone ring (alkylation, acylation, Mannich reaction), the N2-aryl-4H-triazolone tautomeric form of 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one positions the reactive NH at the correct ring nitrogen. Multinuclear NMR studies have confirmed that N2-aryl substituted triazolones exist exclusively as the 4H-tautomer, not as the hydroxytriazole form. [2] Within this scaffold class, the N2-aryl substitution pattern has demonstrated quantifiable effects on biological target engagement: in a study of 2,5-diaryl-1,2,4-triazol-3-ones, compound 4 (2-(2-fluorophenyl)-5-(3-methoxyphenyl) derivative) was particularly active in downregulating c-Myc and PD-L1 gene expression, while compound 8 (2-(4-chloro-2-fluorophenyl) analog) combined the best activities across hTERT, c-Myc, and PD-L1 genes, demonstrating that the N2-aryl substituent identity directly modulates biological activity. [2] Procuring the N1-substituted regioisomer would misposition the reactive NH and produce different products upon derivatization.

Scenario C: Brominated Flame Retardant and Specialty Polymer Intermediate Synthesis

For materials science applications requiring a thermally stable, brominated aromatic building block, 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one combines the flame-retardant properties of the brominated phenyl system with the enhanced thermal stability conferred by the triazole heterocycle. The triazole ring further enhances UV stability in resulting polymeric materials, and the brominated aromatic system enables the creation of high-performance liquid crystal displays with improved response times. The established industrial utility of 1,2,4-triazol-3-ones as intermediates for polymers is confirmed in the patent literature (EP0301946). [3] The compound requires storage at 2–8 °C in amber glass to maintain stability against nucleophilic aromatic substitution at the bromine position.

Scenario D: In-House Resynthesis via the β-Nitroenamine Route

Research groups planning to resynthesize the compound in-house should note that 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one is accessible via the four-step β-nitroenamine methodology developed by Nagy et al. (2021), with overall yields of 8–70% reported for the general 2-aryl-1,2,4-triazol-3-one scaffold class. [4] This route is mechanistically distinct from the phosgene-based cyclization route (EP0301946) used for N4-substituted triazolones. [3] Procurement of the pre-formed compound is recommended when the intended use is as a building block for further derivatization, as in-house synthesis adds 4 synthetic steps with variable yields before the target derivatization chemistry can commence.

Quote Request

Request a Quote for 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.